molecular formula C22H20ClNO4S B3737497 methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate

methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate

Cat. No.: B3737497
M. Wt: 429.9 g/mol
InChI Key: AYDBGVNSPFBJEO-UHFFFAOYSA-N
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Description

Methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted aniline, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate typically involves multiple steps. One common route starts with the preparation of benzenesulfonyl chloride, which is then reacted with 5-chloro-2-methylaniline to form N-(benzenesulfonyl)-5-chloro-2-methylaniline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with methyl 4-formylbenzoate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfonic acids, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The chloro and methylaniline moieties can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler sulfonyl chloride used in various organic syntheses.

    4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the chloro and aniline groups.

    N-(benzenesulfonyl)-5-chloro-2-methylaniline: An intermediate in the synthesis of the target compound

Uniqueness

Methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4S/c1-16-8-13-19(23)14-21(16)24(29(26,27)20-6-4-3-5-7-20)15-17-9-11-18(12-10-17)22(25)28-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDBGVNSPFBJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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